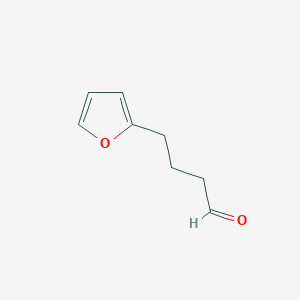

4-(Furan-2-yl)butanal

Overview

Description

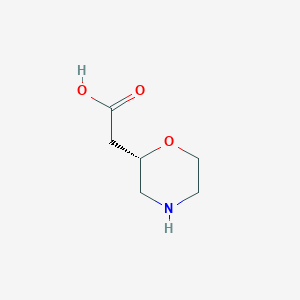

4-(Furan-2-yl)butanal is a chemical compound with the molecular formula C8H10O2 . It is a member of the furan family, which are heterocyclic compounds consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .

Synthesis Analysis

The synthesis of furan derivatives, including 4-(Furan-2-yl)butanal, often involves the use of furfural, 5-hydroxymethylfurfural, and their derivatives through aldol condensation . A variety of methods for the synthesis of chiral furans have been discussed, including the use of regio- and stereoselective lipases for the efficient kinetic resolution of racemic 1-(5-phenylfuran-2-yl)ethane-1,2-diols .Molecular Structure Analysis

The molecular structure of 4-(Furan-2-yl)butanal is characterized by the presence of a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .Chemical Reactions Analysis

Furan derivatives, including 4-(Furan-2-yl)butanal, can undergo a variety of chemical reactions. For instance, they can react with arenes under the action of triflic acid or AlCl3 to afford the corresponding products of hydroarylation of the furan side chain carbon–carbon double bond . The corresponding O, C-diprotonated species of furanic enones are the reactive electrophilic intermediates .Scientific Research Applications

1. Catalysis and Chemical Conversion

4-(Furan-2-yl)butanal is involved in various catalytic processes and chemical conversions. For instance, in the selective conversion of furfural to methylfuran, 4-(Furan-2-yl)butanal plays a role in the reaction mechanism over silica-supported NiFe bimetallic catalysts. This process is important in the hydrogenation and decarbonylation of organic compounds (Sitthisa, An, & Resasco, 2011).

2. Synthesis of Higher Monosaccharides

In the field of organic chemistry, 4-(Furan-2-yl)butanal is used in the synthesis of higher monosaccharides. A notable application is the elongation of aldehydo sugars using 2-(trimethylsiloxy)furan, leading to the creation of versatile homochiral candidates for sugar derivatives (Casiraghi, Colombo, Rassu, & Spanu, 1990).

3. Furan Formation Pathways

Understanding the formation pathways of furan and its derivatives, including 4-(Furan-2-yl)butanal, is crucial in combustion chemistry. Research has explored furan formation pathways from various precursors, contributing to the understanding of combustion pollutant formation and environmental impact (Chen et al., 2021).

4. Green Chemistry Applications

In the context of green chemistry, 4-(Furan-2-yl)butanal is involved in solvent-free synthetic processes. For instance, it is used in one-pot synthesis methods under solvent-free conditions, emphasizing environmental sustainability and resource efficiency (Han et al., 2016).

5. Photophysical Properties

The photophysical properties of furan derivatives, including 4-(Furan-2-yl)butanal, are studied for potential applications in sensor technology and photoluminescence. These studies contribute to the development of new materials with specific light-emitting or sensing properties (Kumar et al., 2015).

Mechanism of Action

Safety and Hazards

Future Directions

Furan derivatives, including 4-(Furan-2-yl)butanal, are considered platform chemicals for the preparation of many novel practically useful compounds and materials . The switch from traditional resources such as crude oil to biomass requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries . This presents a promising future direction for the use of furan derivatives in the chemical industry .

properties

IUPAC Name |

4-(furan-2-yl)butanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c9-6-2-1-4-8-5-3-7-10-8/h3,5-7H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHGIKUNHQBZOMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Furan-2-yl)butanal | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Isoxazolo[5,4-b]pyridin-3-ol](/img/structure/B174719.png)

![4,4'-(Benzo[1,2-d:5,4-d']bis(oxazole)-2,6-diyl)dianiline](/img/structure/B174723.png)

![8-Amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid](/img/structure/B174742.png)

![3,5-Bis[3,5-bis(3,5-dimethoxybenzyloxy)benzyloxy]benzyl Bromide](/img/structure/B174749.png)